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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-5-iodobenzyl

alcohol (CAS No. 946525-30-0), an important organic intermediate in medicinal chemistry.[1][2]

Due to the limited availability of direct experimental data for this specific compound in public

literature, this guide leverages data from closely related analogs, particularly 2-Bromobenzyl

alcohol, to infer and present its structural and spectroscopic characteristics. The guide includes

a summary of known physicochemical properties, predicted spectroscopic data, and detailed

synthetic pathways. All quantitative data is presented in structured tables, and experimental

workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in

drug discovery and development.

Introduction
2-Bromo-5-iodobenzyl alcohol is a halogenated aromatic alcohol with a molecular formula of

C₇H₆BrIO and a molecular weight of 312.93 g/mol .[2][3] Its structure is characterized by a

benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group. The

unique arrangement of these functional groups makes it a versatile building block in the

synthesis of more complex molecules with potential therapeutic applications. The halogen

atoms provide sites for various coupling and substitution reactions, while the benzyl alcohol

moiety can undergo nucleophilic addition, esterification, and other transformations.[1] This
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guide aims to consolidate the available structural information and provide a detailed overview

for scientific professionals.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Bromo-5-iodobenzyl

alcohol is presented in Table 1. The melting point has been experimentally determined to be in

the range of 112-116 °C.[3]

Property Value Source

CAS Number 946525-30-0 [2][3]

Molecular Formula C₇H₆BrIO [3]

Molecular Weight 312.93 g/mol [2][3]

Melting Point 112-116 °C [3]

Form Solid [3]

InChI Key
WDXHGFYJUQMFDV-

UHFFFAOYSA-N
[3]

SMILES OCc1cc(I)ccc1Br [3]

Table 1: Physicochemical Properties of 2-Bromo-5-iodobenzyl alcohol.

Structural Characterization
Crystallographic Data
As of the date of this publication, no experimental crystal structure data for 2-Bromo-5-

iodobenzyl alcohol has been deposited in the Cambridge Structural Database (CSD) or is

otherwise publicly available.

For comparative purposes, the crystal structure of the related compound, 2-Bromobenzyl

alcohol (CSD Entry: 882251), provides insight into the likely solid-state conformation. The

analysis of this related structure can inform predictions about intermolecular interactions, such
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as hydrogen bonding involving the hydroxyl group, and the overall packing of the molecules in

a crystal lattice.

Spectroscopic Analysis
Direct experimental spectra for 2-Bromo-5-iodobenzyl alcohol are not widely available. The

following sections provide predicted spectroscopic characteristics based on the known data of

analogous compounds and general principles of spectroscopy.

The predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-5-iodobenzyl alcohol are based on

the analysis of 2-Bromobenzyl alcohol and the known substituent effects of iodine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons and the benzylic methylene protons. The aromatic region will display a

complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons

adjacent to the hydroxyl group are expected to appear as a singlet, which may broaden or

couple depending on the solvent and purity.

Predicted ¹H NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl₃)

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

-CH₂- ~4.7 s

Aromatic-H 7.2 - 7.8 m

| -OH | Variable | br s |

Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the aromatic

carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are

influenced by the electronegativity and position of the bromine and iodine substituents.

Predicted ¹³C NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl₃)
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Carbon Predicted Chemical Shift (ppm)

-CH₂OH ~65

C-Br ~122

C-I ~95

Aromatic C-H 127 - 133

| Quaternary Aromatic C | 139 - 143 |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

The IR spectrum of 2-Bromo-5-iodobenzyl alcohol is expected to exhibit characteristic

absorption bands for the hydroxyl group and the substituted benzene ring. An FTIR spectrum of

the trimethylsilyl (TMS) derivative has been reported, though the data is not publicly accessible.

[4]

Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200-3600 Strong, Broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1450-1600 Medium-Strong

C-O stretch (primary alcohol) ~1050 Strong

C-Br stretch 500-600 Medium-Strong

| C-I stretch | ~500 | Medium-Strong |

Table 4: Predicted Infrared Spectral Data for 2-Bromo-5-iodobenzyl alcohol.
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The mass spectrum of 2-Bromo-5-iodobenzyl alcohol will be characterized by its molecular ion

peak and specific fragmentation patterns. The presence of bromine will result in a characteristic

M+2 isotopic pattern.

Predicted Mass Spectral Fragmentation

m/z Fragment Comments

312/314 [C₇H₆BrIO]⁺
Molecular ion peak with
M+2 isotope pattern for Br.

295/297 [C₇H₆BrIO - OH]⁺ Loss of hydroxyl radical.

294/296 [C₇H₅BrIO]⁺ Loss of water (M-18).

185/187 [C₇H₆BrO]⁺ Loss of iodine radical.

127 [I]⁺ Iodine cation.

107 [C₇H₇O]⁺ Benzylic cation.

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-iodobenzyl alcohol.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of 2-Bromo-5-iodobenzyl

alcohol are not readily available. However, patent literature outlines several synthetic routes. A

common method involves the reduction of 2-bromo-5-iodobenzoic acid.

Synthesis of 2-Bromo-5-iodobenzyl alcohol from 2-
Bromo-5-iodobenzoic Acid
This synthesis involves the reduction of the carboxylic acid to a primary alcohol.

Reaction: 2-Bromo-5-iodobenzoic acid → 2-Bromo-5-iodobenzyl alcohol
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Reagents and Conditions: A common reducing agent for this transformation is sodium

borohydride in the presence of a Lewis acid or a stronger reducing agent like lithium aluminum

hydride (LAH). A patent describes a procedure using sodium borohydride and sulfuric acid in

tetrahydrofuran (THF).

General Procedure (based on patent literature):

2-Bromo-5-iodobenzoic acid is dissolved in THF.

Sodium borohydride is added to the solution.

A solution of sulfuric acid in THF is added dropwise at a controlled temperature (e.g., 10-30

°C).

The reaction is stirred at room temperature and then refluxed to ensure completion.

The reaction is quenched with an acidic solution (e.g., 5% HCl).

The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).

The organic layer is washed, dried, and concentrated.

The crude product is purified by recrystallization (e.g., from toluene/water).

Below is a workflow diagram illustrating this synthetic process.
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Synthesis of 2-Bromo-5-iodobenzyl alcohol

Preparation

Reaction

Work-up & Purification

2-Bromo-5-iodobenzoic acid in THF

Dropwise addition of H₂SO₄/THF
(10-30 °C)

Sodium Borohydride
Sulfuric Acid in THF

Stir at room temperature

Reflux for 2 hours

Quench with 5% HCl

Extract with MTBE

Wash and dry organic layer

Concentrate under reduced pressure

Recrystallize from Toluene/Water

2-Bromo-5-iodobenzyl alcohol
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Structural Components of 2-Bromo-5-iodobenzyl alcohol

Core Structure Substituents

Chemical Reactivity

2-Bromo-5-iodobenzyl alcohol

Benzene Ring Bromine (Position 2) Iodine (Position 5) Benzyl Alcohol Moiety

Coupling Reactions (e.g., Suzuki, Sonogashira) Nucleophilic Substitution Oxidation of Alcohol Esterification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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